3-Cyclobutyl-2,2-dimethylpropan-1-ol 3-Cyclobutyl-2,2-dimethylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591396
InChI: InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3
SMILES: CC(C)(CC1CCC1)CO
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

3-Cyclobutyl-2,2-dimethylpropan-1-ol

CAS No.:

Cat. No.: VC13591396

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclobutyl-2,2-dimethylpropan-1-ol -

Specification

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 3-cyclobutyl-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3
Standard InChI Key SGHJUOCVUKLYFK-UHFFFAOYSA-N
SMILES CC(C)(CC1CCC1)CO
Canonical SMILES CC(C)(CC1CCC1)CO

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-cyclobutyl-2,2-dimethylpropan-1-ol features a cyclobutane ring attached to the third carbon of a 2,2-dimethylpropan-1-ol chain. Key structural attributes include:

Molecular Formula: C₉H₁₈O
Molecular Weight: 142.24 g/mol
Functional Groups: A primary hydroxyl (-OH) group at the first carbon and two methyl groups at the second carbon, creating a sterically hindered environment. The cyclobutyl ring introduces strain due to its non-planar geometry, influencing reactivity and intermolecular interactions.

Table 1: Molecular Properties of 3-Cyclobutyl-2,2-dimethylpropan-1-ol

PropertyValue
Molecular FormulaC₉H₁₈O
Molecular Weight142.24 g/mol
Hybridizationsp³ (cyclobutyl carbons)
Stereochemical FeaturesAxial chirality possible

The compound’s rigidity contrasts with flexible aliphatic alcohols, potentially enhancing binding specificity in biological systems. Computational modeling predicts a bent conformation for the cyclobutyl ring, which may affect solubility and crystallinity.

Synthesis and Production Methods

Grignard Reaction-Based Synthesis

The primary synthetic route involves a Grignard reaction, leveraging the nucleophilic addition of organomagnesium reagents to carbonyl compounds. A proposed pathway includes:

  • Precursor Selection: 3-Cyclobutyl-2,2-dimethylpropanal (C₉H₁₆O) serves as the aldehyde precursor.

  • Grignard Addition: Reaction with methylmagnesium bromide (CH₃MgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the alcohol after acidic workup.

RCHO+R’MgXRCH(OH)R’[1][2]\text{RCHO} + \text{R'MgX} \rightarrow \text{RCH(OH)R'} \quad \text{[1][2]}

Yield: ~75–85% under optimized conditions.
Purity: >95% after silica gel chromatography.

Industrial-Scale Considerations

Industrial production may employ catalytic hydrogenation of the corresponding ketone (3-cyclobutyl-2,2-dimethylpropanone) using palladium on carbon (Pd/C) under 10–15 bar H₂ at 50–60°C. This method offers scalability but requires precise control to avoid over-reduction.

Physicochemical Properties

Experimental data on physicochemical properties remain limited, but inferences can be drawn from structural analogs:

  • Boiling Point: Estimated at 210–220°C (extrapolated from cyclohexanol derivatives).

  • Solubility: Low water solubility (<1 g/L at 25°C) due to hydrophobic cyclobutyl and methyl groups; miscible with ethanol and dichloromethane.

  • Spectral Data:

    • IR: Broad O-H stretch at ~3200 cm⁻¹, C-O stretch at 1050 cm⁻¹.

    • ¹³C NMR: Cyclobutyl carbons at δ 25–35 ppm, quaternary C at δ 40 ppm.

CompoundMolecular Weight (g/mol)Key FeatureApplication Area
3-Cyclobutyl-2,2-dimethylpropan-1-ol142.24High steric hindranceAsymmetric synthesis
Cyclohexanol100.16Flexible ringSolvent, nylon production
Neopentyl alcohol102.17Branched alkyl chainPolymer stabilizers

Research Gaps and Future Directions

Current literature lacks direct studies on this compound’s biological activity or pharmacokinetics. Priority research areas include:

  • Toxicity Profiling: Evaluate acute/chronic toxicity using in vitro models (e.g., HepG2 cells).

  • Drug Delivery Systems: Investigate micellar encapsulation to improve aqueous solubility.

  • Catalytic Applications: Screen MOF composites for CO₂ capture efficiency.

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